Biotinyl-amyloid beta-protein (1-40)
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Overview
Description
The compound Biotinyl-amyloid beta-protein (1-40) is a complex organic molecule that features a quinoline core fused with a dioxole ring and a tetrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Biotinyl-amyloid beta-protein (1-40) typically involves multiple steps, starting with the preparation of the quinoline core. The quinoline can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
The dioxole ring can be introduced via a cyclization reaction involving appropriate diol precursors. The tetrazole moiety is often synthesized through a [2+3] cycloaddition reaction between a nitrile and an azide. The final step involves the coupling of the tetrazole moiety with the quinoline-dioxole core, typically using a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize the use of hazardous reagents. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Biotinyl-amyloid beta-protein (1-40): can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, which may reduce the quinoline ring or other reducible functional groups.
Substitution: Nucleophilic substitution reactions can occur at the tetrazole moiety, especially under basic conditions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Palladium on carbon, sodium borohydride.
Bases: Sodium hydride, potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could lead to partially or fully hydrogenated derivatives.
Scientific Research Applications
Biotinyl-amyloid beta-protein (1-40): has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The compound is being investigated for its potential therapeutic properties, including antibacterial, antifungal, and anticancer activities.
Industry: It may be used in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of Biotinyl-amyloid beta-protein (1-40) involves its interaction with various molecular targets. The tetrazole moiety can interact with enzymes and receptors through non-covalent interactions, such as hydrogen bonding and π-π stacking. The quinoline core may intercalate into DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit specific enzymes involved in cellular metabolism.
Comparison with Similar Compounds
Biotinyl-amyloid beta-protein (1-40): can be compared with other tetrazole-containing compounds, such as:
Losartan: An angiotensin II receptor antagonist used to treat hypertension.
Pentylenetetrazole: A central nervous system stimulant used in research to induce seizures.
Tetrazole derivatives: Various derivatives are used in medicinal chemistry for their biological activities.
The uniqueness of Biotinyl-amyloid beta-protein (1-40) lies in its complex structure, which combines multiple pharmacophores, potentially leading to a broad spectrum of biological activities.
Properties
IUPAC Name |
7-[[[1-(oxolan-2-ylmethyl)tetrazol-5-yl]methyl-(2-phenylethyl)amino]methyl]-5H-[1,3]dioxolo[4,5-g]quinolin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N6O4/c33-26-20(11-19-12-23-24(36-17-35-23)13-22(19)27-26)14-31(9-8-18-5-2-1-3-6-18)16-25-28-29-30-32(25)15-21-7-4-10-34-21/h1-3,5-6,11-13,21H,4,7-10,14-17H2,(H,27,33) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVJVNSZHSNKLLR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C(=NN=N2)CN(CCC3=CC=CC=C3)CC4=CC5=CC6=C(C=C5NC4=O)OCO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N6O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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